2,3,4,5-Tetrachloro-6-phenoxyaniline
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Overview
Description
2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: DDQ, molecular oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachlorophenol: Similar in structure but lacks the phenoxy group.
Pentachloropyridine: Contains five chlorine atoms and a pyridine ring, used in similar applications.
Uniqueness
2,3,4,5-Tetrachloro-6-phenoxyaniline is unique due to the presence of both the phenoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated anilines and related compounds .
Properties
Molecular Formula |
C12H7Cl4NO |
---|---|
Molecular Weight |
323.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-phenoxyaniline |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |
InChI Key |
ZUMRAASOHVUGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
Origin of Product |
United States |
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